molecular formula C16H12FN5O B2953984 (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide CAS No. 1428381-80-9

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide

Cat. No.: B2953984
CAS No.: 1428381-80-9
M. Wt: 309.304
InChI Key: ISYIEYHLTPYCOK-QPJJXVBHSA-N
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Description

(E)-N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide is a small-molecule acrylamide derivative featuring a pyrimidine core substituted with a 1H-pyrazole moiety at the 6-position and a 4-fluorophenyl group conjugated via an acrylamide linkage.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O/c17-13-5-2-12(3-6-13)4-7-16(23)21-14-10-15(19-11-18-14)22-9-1-8-20-22/h1-11H,(H,18,19,21,23)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYIEYHLTPYCOK-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide is a synthetic compound with potential biological activities, particularly in the field of pharmacology. This compound features a unique structural arrangement that may contribute to its interaction with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4FC_{16}H_{14}N_{4}F with a molecular weight of approximately 302.31 g/mol. The structure includes a pyrimidine ring linked to a pyrazole moiety and an acrylamide group, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄F
Molecular Weight302.31 g/mol
CAS Number1448140-53-1
DensityN/A
Melting PointN/A

Research indicates that compounds similar to this compound can act on various biological pathways, including:

  • Inhibition of Kinases : Many pyrazole and pyrimidine derivatives are known to inhibit specific kinases, which play critical roles in cell signaling and proliferation.
  • Antitumor Activity : Compounds containing similar structural motifs have shown promise in inhibiting tumor growth in various cancer models by inducing apoptosis and inhibiting cell cycle progression.

Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated that they could significantly reduce cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Another significant area of research focuses on the anti-inflammatory properties of this class of compounds. In vitro studies revealed that these compounds could inhibit the activation of NF-kB, leading to decreased production of pro-inflammatory cytokines.

Case Studies

  • Case Study 1 : A compound structurally similar to this compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency.
  • Case Study 2 : In a model of acute inflammation, administration of a related compound resulted in a marked reduction in paw edema in rats, suggesting potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (Reference) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound C₁₅H₁₂FN₆O Pyrimidin-4-yl, 1H-pyrazol-1-yl, 4-fluorophenyl 326.3* Fluorine at para position enhances electronegativity and metabolic stability
(E)-N-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide C₁₅H₁₁ClN₆O Triazole, 2-chlorophenyl 326.74 Chlorine in ortho position increases steric hindrance; triazole alters H-bonding
(E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) C₁₉H₂₁BrN₄O₂ Bromoquinoline, morpholinoethyl 423.31 Bromine enhances lipophilicity; morpholine improves solubility
(E)-N-(tert-Butyl)-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8a) C₂₉H₂₆F₂N₆O₄S Difluorophenyl sulfonamide, methoxypyridine 616.62 Sulfonamide group enhances target affinity; methoxy improves bioavailability
(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide C₂₄H₂₂FN₅O₄ Cyano group, 4-fluorophenoxy, pyrido-pyrimidinone 475.47 Cyano group stabilizes acrylamide conformation; fluorophenoxy modulates reactivity

*Calculated based on analogous structures.

Functional Group Impact on Bioactivity

  • Fluorine vs.
  • Heterocyclic Core: Pyrimidine (target) vs. quinoline (6n) alters π-π stacking interactions; quinoline’s extended aromatic system may enhance DNA intercalation .
  • Solubility Modifiers: Morpholinoethyl (6n) and ethoxypropyl groups improve aqueous solubility, critical for in vivo efficacy.

Crystallographic and Computational Insights

  • SHELX Refinement : and highlight the use of SHELXL for small-molecule crystallography, suggesting structural validation for analogs like 6m or 8a .
  • Conformational Analysis : The acrylamide linkage in the target compound likely adopts an extended (E)-configuration, optimizing hydrogen bonding with target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-fluorophenyl)acrylamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a multi-step process involving Suzuki-Miyaura coupling for pyrimidine-pyrazole core formation, followed by acrylamide conjugation. For example, analogous pyrazole derivatives have been synthesized using copper-catalyzed cross-coupling reactions (e.g., uses cesium carbonate and copper(I) bromide as catalysts). To optimize yields:

  • Vary catalysts (e.g., Pd/Cu systems) and solvents (DMSO or DMF).
  • Employ microwave-assisted synthesis to reduce reaction time.
  • Monitor intermediates via HPLC or TLC for purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Key Techniques :

  • X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration (e.g., triclinic crystal systems in ).
  • NMR spectroscopy : Assign peaks for the acrylamide moiety (δ 6.5–7.5 ppm for vinyl protons) and pyrimidine-pyrazole core.
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., HRMS-ESI in ).
  • HPLC : Ensure >98% purity using a C18 column and acetonitrile/water gradient .

Q. What is the proposed mechanism of action for this compound in targeting tyrosine kinases like BTK?

  • Mechanistic Insight : The acrylamide group acts as a Michael acceptor, covalently binding to cysteine residues (e.g., Cys481 in BTK). The pyrimidine-pyrazole scaffold enhances selectivity by occupying hydrophobic pockets. Competitive binding assays (IC50) and kinase profiling are recommended to confirm specificity .

Q. How do physicochemical properties (e.g., logP, solubility) influence bioavailability?

  • Properties :

  • logP : ~2.6 (calculated via XlogP3, similar to ), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility; use co-solvents (e.g., PEG-400) for in vivo studies.
  • PSA : ~87.5 Ų (from ), suggesting moderate membrane permeability.
    • Optimization Strategies : Introduce polar substituents (e.g., sulfonamide groups) or formulate as nanoparticles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across analogs?

  • SAR Approach :

Substituent PositionModificationEffect on ActivityReference
Pyrazole C-3FluorophenylEnhances potency
Acrylamide β-CarbonMethylationReduces covalent binding
  • Perform comparative assays (e.g., kinase inhibition, cytotoxicity) and molecular docking to validate hypotheses .

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

  • Resolution Strategies :

  • Use SHELXL ( ) for small-molecule refinement, adjusting parameters for high-resolution data.
  • For twinned crystals, apply TwinRotMat in SHELXL or switch to SIR97 ( ) for direct methods.
  • Validate hydrogen bonding networks with PLATON .

Q. What computational methods are suitable for predicting off-target interactions?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate binding stability with BTK over 100 ns.
  • Pharmacophore Modeling : Align with known kinase inhibitors (e.g., ibrutinib) using Schrödinger Suite.
  • ADMET Prediction : Use ACD/Labs Percepta (as in ) to estimate toxicity and metabolic pathways .

Q. How can low yields in large-scale synthesis be mitigated without compromising stereochemical integrity?

  • Solutions :

  • Optimize stoichiometry (e.g., 1.2 eq. of acryloyl chloride).
  • Use flow chemistry for controlled reaction conditions.
  • Employ chiral catalysts (e.g., BINAP-Pd complexes) to preserve the (E)-configuration .

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